3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is a research compound investigated for its potential in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , , , , , , , , , ] While its specific classification remains undefined within the provided abstracts, its role in scientific research primarily revolves around its interaction with the F508del-CFTR protein, a mutated variant associated with cystic fibrosis.
Research indicates that 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid can exist in various solid forms, impacting its properties and applications. One study identified a substantially crystalline free solid form (Form I) [, ]. Another study focused on a solvate form (Form A) and a hydrochloride salt (Form A HCl salt) [, ]. Characterization of these forms involved powder X-ray diffraction analysis, highlighting the significance of polymorphism in pharmaceutical development.
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is a complex organic compound with significant pharmaceutical implications. It is recognized under the Chemical Abstracts Service number 1160221-26-0 and has a molecular formula of C24H19ClF2N2O5. This compound is classified primarily as a pharmaceutical agent, particularly in the context of cystic fibrosis treatments, where it functions as a corrector of protein misfolding in the cystic fibrosis transmembrane conductance regulator protein.
The synthesis of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. The initial steps likely include the formation of the cyclopropanecarboxamide from appropriate carboxylic acid derivatives and amines, followed by coupling reactions to introduce the pyridine and benzoic acid moieties.
Technical details may include:
The molecular structure of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride can be represented using various structural formulas. The compound features multiple functional groups, including a dioxole ring, a cyclopropane moiety, and a benzoic acid group.
Key structural data includes:
The chemical reactivity of this compound can be analyzed through its potential interactions with biological targets. It primarily acts on the cystic fibrosis transmembrane conductance regulator protein by correcting misfolded proteins that impair chloride ion transport across cell membranes.
Key reactions may include:
The mechanism of action for 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride involves its role as a corrector for defective cystic fibrosis transmembrane conductance regulator proteins. By stabilizing the protein structure and promoting proper folding, it enhances chloride ion transport in epithelial cells.
Data supporting this mechanism includes:
The physical and chemical properties of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride are crucial for its application in pharmaceuticals.
Key properties include:
Relevant data from literature indicates that physical stability is essential for maintaining therapeutic efficacy.
This compound has significant applications in scientific research and clinical settings:
CAS No.: 1344-96-3
CAS No.: 207461-10-7
CAS No.: 60066-35-5
CAS No.:
CAS No.:
CAS No.: